molecular formula C9H16 B1218949 1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene CAS No. 68081-82-3

1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene

Cat. No. B1218949
CAS RN: 68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
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Patent
US04644041

Procedure details

A 0.3% solution of 0.2 g of poly(isobutylene-co-isoprene) was prepared in 99.7% of a 1:2 mixture of 2,2,4-trimethylpentane and CCl4. The solution was purged with N2, heated to 75 C., 0.09 g of azobisisobutyronitrile was added, followed by 5 g of methylmethacrylate, added over a period of one half hour. The polymerization was carried out for 8 hours with constant mechanical stirring, under a N2 atmosphere. After cooling the reaction mixture to room temperature, the cleaning procedure used was identical to that of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
0.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([CH2:4][CH:5](C)C)[CH3:3]>C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([CH3:4])=[CH2:1].[CH3:3][C:2]([CH:4]=[CH2:5])=[CH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CC(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75 C
ADDITION
Type
ADDITION
Details
, 0.09 g of azobisisobutyronitrile was added
ADDITION
Type
ADDITION
Details
added over a period of one half hour

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%
Name
Type
product
Smiles
CC(=C)C.CC(=C)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.